REACTION_CXSMILES
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[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]2[NH:11][C:10](=O)[NH:9][C:6]2=[N:7][CH:8]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:10]1[NH:11][C:5]2[C:6]([N:9]=1)=[N:7][CH:8]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:4]=2
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC(C=1C=C2C(=NC1)NC(N2)=O)(F)F
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the resulting oily residue was purified by silica gel column chromatography
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Type
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WASH
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Details
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eluting with EtOAc/hexane (1:3)
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Name
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|
Type
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product
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Smiles
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ClC=1NC=2C(=NC=C(C2)C(F)(F)F)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |